molecular formula C15H17FN4O3 B2610979 1-[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione CAS No. 2195882-37-0

1-[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione

Cat. No.: B2610979
CAS No.: 2195882-37-0
M. Wt: 320.324
InChI Key: VVQXUMLZTOUAER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione is a research-grade chemical agent recognized for its potent and selective inhibition of Monoacylglycerol Lipase (MAGL). MAGL is the primary enzyme responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system. By inhibiting MAGL, this compound elevates 2-AG levels, leading to sustained activation of cannabinoid CB1 receptors. This mechanism provides a powerful tool for researchers investigating the endocannabinoid system's role in neurological and inflammatory processes. Studies utilizing MAGL inhibitors have explored their potential in modulating synaptic plasticity, pain perception, and neuroinflammatory responses. The specific structural features of this compound, including the 5-fluoropyridine moiety, are designed to optimize target engagement and selectivity. Consequently, it is a critical probe for preclinical research aimed at understanding the therapeutic potential of endocannabinoid signaling in conditions such as chronic pain, neurodegenerative diseases, and mood disorders. Ongoing research also investigates the role of MAGL in cancer pathogenesis, particularly its overexpression in aggressive cancer cells and its regulation of arachidonic acid pools for pro-tumorigenic eicosanoid production.

Properties

IUPAC Name

1-[1-(5-fluoropyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O3/c1-18-13(21)9-20(15(18)23)12-2-4-19(5-3-12)14(22)10-6-11(16)8-17-7-10/h6-8,12H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQXUMLZTOUAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC(=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine moiety, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The fluoropyridine moiety may interact with enzymes or receptors, while the piperidine ring can modulate the compound’s binding affinity and selectivity. The imidazolidine-2,4-dione core may contribute to the compound’s stability and overall pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between the target compound and its analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Activity
1-[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione (Target) Likely ~C₁₄H₁₆FN₃O₃* ~325.3 5-Fluoropyridine carbonyl, piperidine, 3-methylhydantoin Not explicitly stated; inferred antimicrobial potential from analogs
DMPI (3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) C₂₅H₂₇N₃O 385.5 Piperidin-4-yl, dimethylphenylmethyl, indole, pyridine Synergist with carbapenems against MRSA
CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole) C₂₈H₂₇ClFN₃ 468.0 Chlorophenyl, dimethylbenzyl, piperidine, fluoroindole MRSA synergist; enhanced potency vs. DMPI
1-(Substituted-benzoyl)-piperidin-4-yl derivatives Variable Variable (~300–450) Benzoyl-substituted piperidine, oxime esters/ethers Broad pharmacological activities (antimicrobial, CNS)
1258279-20-7 (1-[3-(5-chloro-1H-benzoimidazol-2-yl)-4-fluoro-phenyl]-piperidine-4-carboxylic acid amide) C₂₅H₂₉ClFN₅O 469.99 Piperidine, benzoimidazole, fluorophenyl, pyrrolidinyl amide Not specified; amide group suggests protease inhibition or receptor modulation

Key Comparative Insights:

Structural Diversity: The target compound’s 5-fluoropyridine-3-carbonyl group distinguishes it from DMPI/CDFII (indole/chlorophenyl) and 1258279-20-7 (benzoimidazole). Fluorine’s electronegativity may improve membrane permeability compared to bulkier aromatic substituents .

Molecular Weight and Complexity: The target is smaller (~325 g/mol) than DMPI (385 g/mol) and CDFII (468 g/mol), suggesting better bioavailability.

Biological Activity: DMPI and CDFII act as MRSA synergists, implying the target compound’s piperidine core could similarly enhance antibiotic efficacy .

Metabolic Considerations: Fluorine in the target compound may reduce metabolic degradation compared to non-halogenated analogs (e.g., DMPI), extending half-life .

Research Findings and Implications

  • Antimicrobial Potential: Piperidine-fluoropyridine hybrids (like the target) could exploit bacterial efflux pump inhibition, a mechanism observed in DMPI/CDFII .
  • Hydantoin Advantages : The hydantoin moiety’s hydrogen-bonding capacity may improve target specificity over less-polar groups (e.g., dimethylbenzyl in CDFII) .
  • Synthetic Feasibility : highlights robust methodologies for piperidine derivatization, supporting scalable synthesis of the target compound .

Biological Activity

1-[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a piperidine ring substituted with a 5-fluoropyridine-3-carbonyl group and an imidazolidine-2,4-dione moiety, which may enhance its interaction with biological targets.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Molecular Formula : C14_{14}H16_{16}F1_{1}N3_{3}O2_{2}
  • Molecular Weight : 277.30 g/mol
  • Structural Features :
    • Piperidine ring
    • 5-fluoropyridine substituent
    • Imidazolidine-2,4-dione moiety

Biological Activities

Preliminary studies suggest that this compound exhibits significant biological activities, particularly in the modulation of inflammatory pathways and cell death mechanisms. Notably:

  • Anti-inflammatory Potential : Related compounds have shown efficacy in inhibiting pyroptosis and reducing interleukin-1 beta release in vitro, indicating potential therapeutic applications for inflammatory diseases.
  • Enzyme Inhibition : The compound is hypothesized to interact with various enzymes, including monoamine oxidase (MAO), which plays a crucial role in neurodegenerative disorders. Similar compounds have demonstrated selective inhibition of MAO-B, suggesting that this compound could also exhibit such properties .

The mechanism of action for this compound may involve:

  • Binding to Enzymes : The compound likely binds to specific enzymes or receptors, modulating their activity. For instance, the presence of the fluoropyridine group may enhance binding affinity due to increased lipophilicity and electronic effects.
  • Impact on Cell Signaling : By modulating inflammatory pathways, this compound could affect signaling cascades involved in cell survival and apoptosis.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
5-[3-(4-Chlorophenyl)piperazin-1-yl]-5-pyridin-2-ylimidazolidine-2,4-dioneChlorophenyl substituentAnti-inflammatoryDifferent halogen substitution affects activity
5-[3-(4-Difluorophenyl)piperazin-1-yl]-5-pyridin-2-ylimidazolidine-2,4-dioneDifluorophenyl groupEnhanced potency against certain targetsFluorination alters binding affinity
5-[3-(4-Methylphenyl)piperazin-1-yl]-5-pyridin-2-ylimidazolidine-2,4-dioneMethyl substitution on phenyl ringVaries based on methyl positionSubstituent position influences pharmacodynamics

Case Studies and Research Findings

Research has shown that derivatives of imidazolidines often exhibit various pharmacological activities. For instance:

  • MAO Inhibition Studies : A study found that certain pyridazinone derivatives exhibited potent inhibition of MAO-B with IC50_{50} values as low as 0.013 µM. These findings suggest that similar compounds may also possess strong inhibitory effects on MAO-B .
  • Cytotoxicity Assessments : Investigations into the cytotoxic effects of related compounds indicated varying degrees of toxicity against healthy fibroblast cells (L929). For example, one derivative showed no cytotoxic effects at doses up to 100 µM, highlighting the potential safety profile for therapeutic use .

Q & A

Q. Table 1: HPLC Parameters for Purity Analysis

ColumnMobile PhaseFlow RateDetectionRetention Time
C18 (5 µm)60:40 ACN/H₂O (+0.1% TFA)1.0 mL/minUV 254 nm8.2 min

Q. Table 2: Key Crystallographic Data

ParameterValue
Space GroupP2₁/c
R Factor0.038
Bond Length (C–C)1.52–1.54 Å

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.